molecular formula C14H15NO B13588412 3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-amine

3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-amine

Cat. No.: B13588412
M. Wt: 213.27 g/mol
InChI Key: JQUIVPFOWUGWTD-NSCUHMNNSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-amine is an organic compound that features a naphthalene ring substituted with a methoxy group and a propenylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-amine typically involves the reaction of 6-methoxy-2-naphthaldehyde with an appropriate amine under conditions that promote the formation of the propenylamine side chain. One common method involves the use of a Wittig reaction to form the propenyl group, followed by reductive amination to introduce the amine functionality .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The propenyl group can be reduced to form a propyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: 3-(6-Hydroxynaphthalen-2-yl)prop-2-en-1-amine.

    Reduction: 3-(6-Methoxynaphthalen-2-yl)propylamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and methoxy functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxynaphthalen-2-yl)prop-2-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

(E)-3-(6-methoxynaphthalen-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C14H15NO/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h2-7,9-10H,8,15H2,1H3/b3-2+

InChI Key

JQUIVPFOWUGWTD-NSCUHMNNSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)/C=C/CN

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=CCN

Origin of Product

United States

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